molecular formula C18H18ClN3O2 B2588704 N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 342615-24-1

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2588704
CAS No.: 342615-24-1
M. Wt: 343.81
InChI Key: SSWCOFASPRFALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Karmakar et al. (2007) investigated structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, revealing insights into gel formation and crystalline solid structures. Their study highlights the potential of these compounds in forming host-guest complexes with enhanced fluorescence emission, contributing to our understanding of their chemical behavior (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antimicrobial Activity

Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. This study provides valuable insights into the chemical structures and potential health applications of these compounds, highlighting their significant antimicrobial activity and offering a foundation for future drug development (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Therapeutic Effects and Antitumor Activity

Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This research underscores the potential therapeutic applications of such compounds in viral infections (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

Anticancer and Molecular Docking Study

Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. The study presented broad spectrum antitumor activity of selected compounds, supported by molecular docking methodology, indicating their potential as anticancer agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Powder Diffraction Data and Potential as Pesticides

Olszewska et al. (2009) characterized new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide through X-ray powder diffraction, providing new diffraction data that contribute to the development of potential pesticides. This study enhances our understanding of the structural properties of these compounds, facilitating their application in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(19)8-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWCOFASPRFALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.